![molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0](/img/no-structure.png)
Drospirenone Acid Sodium Salt
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Overview
Description
Drospirenone is a synthetic progestin commonly found in oral contraceptive pills for the prevention of pregnancy and other conditions . It is a progestin used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) . It is an agonist of the PR and an antagonist of the MR and AR, hence it is a progestogen, antimineralocorticoid, and antiandrogen .
Synthesis Analysis
The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation. Microbial hydroxylation of 128 gave diol 129, which was mono-pivaloylated at the less-hindered hydroxyl group, to give allylic alcohol 130 .
Molecular Structure Analysis
Drospirenone has a molecular formula of C24H30O3 . Its molecular weight is 366.5 g/mol . The InChI is InChI=1S/C24H30O3/c1-22-6-3-12 (25)9-17 (22)13-10-14 (13)20-16 (22)4-7-23 (2)21 (20)15-11-18 (15)24 (23)8-5-19 (26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1
.
Physical And Chemical Properties Analysis
Drospirenone has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.3±3.0 kJ/mol and a flash point of 241.6±30.2 °C .
Scientific Research Applications
Bioequivalence Studies
Drospirenone is a component of common birth control formulations. A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . This method involves the use of solid-phase extraction (SPE) and UPLC-MS/MS methodologies .
Analysis of Synthetic Hormones
Drospirenone is used in the analysis of synthetic hormones. Sample preparation and chromatographic techniques have been developed for the analysis of two synthetic hormones, drospirenone and ethinyl estradiol . Mixed-mode SPE is employed to more selectively separate drospirenone and ethinyl estradiol from matrix components .
Drug Discovery
Drospirenone is used in drug discovery, particularly in the development of drugs containing a spirocycle . Spirocycles are becoming increasingly popular in drug discovery due to their three-dimensional, high-F sp3 motifs .
Synthesis of Approved Drugs
Drospirenone is used in the synthesis of approved drugs. It is used in the synthesis of drugs containing a spirocycle, which are becoming increasingly popular due to their three-dimensional, high-F sp3 motifs .
Antihypertensive Effects
Drospirenone exhibits antihypertensive effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis, which leads to a reduction in blood pressure .
Natriuretic Effects
Drospirenone exhibits natriuretic effects. It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis .
Future Directions
Drospirenone has been synthesized as an analogue of spironolactone with the aim of producing a fourth-generation progestogen . A drospirenone-only formulation has been introduced for contraception . The advantages of drospirenone in hormonal contraception and treatment of menopausal symptoms have been demonstrated for all the formulations described .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Drospirenone Acid Sodium Salt involves the conversion of Drospirenone into its acid form followed by the reaction with sodium hydroxide to form the sodium salt of the acid.", "Starting Materials": [ "Drospirenone", "Sodium hydroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Drospirenone is dissolved in acetic acid and methanol mixture", "The solution is refluxed to obtain Drospirenone acid", "The Drospirenone acid is dissolved in diethyl ether", "Sodium hydroxide solution is added to the Drospirenone acid solution", "The mixture is stirred and allowed to react", "The organic layer is separated and washed with water", "The solvent is evaporated to obtain Drospirenone Acid Sodium Salt" ] } | |
CAS RN |
1393356-37-0 |
Product Name |
Drospirenone Acid Sodium Salt |
Molecular Formula |
C24H32NaO4 |
Molecular Weight |
407.506 |
InChI |
InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
VFGQSXFVMIAZCL-LCFPDAFPSA-N |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na] |
synonyms |
[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt |
Origin of Product |
United States |
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